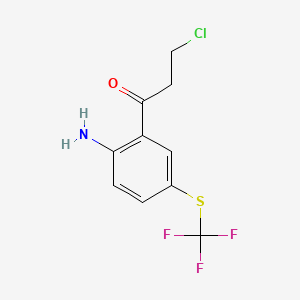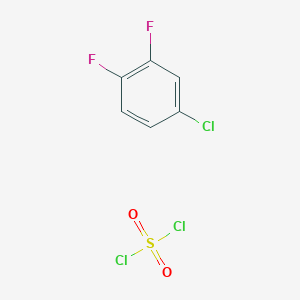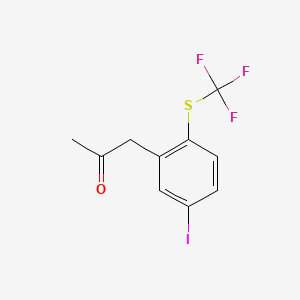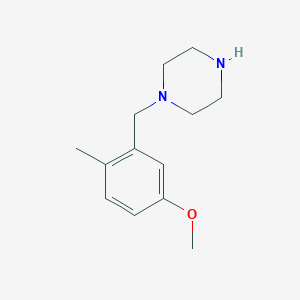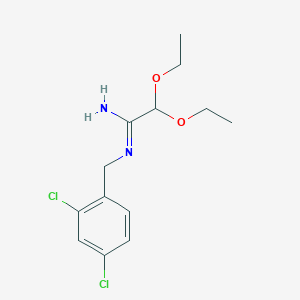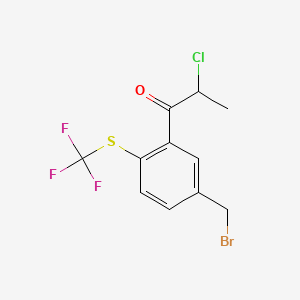
1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a suitable aromatic precursor, followed by the introduction of the trifluoromethylthio group and subsequent chlorination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors, advanced purification techniques, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and various catalysts (e.g., palladium-based catalysts). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Applications De Recherche Scientifique
1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethylthio groups.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, while the bromomethyl and chloropropanone groups can participate in covalent bonding with target proteins or enzymes. These interactions can modulate biological pathways and lead to specific pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one: A similar compound with a different substitution pattern on the aromatic ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound containing trifluoromethyl groups, used extensively in organocatalysis.
Uniqueness
1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is unique due to the combination of bromomethyl, trifluoromethylthio, and chloropropanone groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H9BrClF3OS |
|---|---|
Poids moléculaire |
361.61 g/mol |
Nom IUPAC |
1-[5-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)8-4-7(5-12)2-3-9(8)18-11(14,15)16/h2-4,6H,5H2,1H3 |
Clé InChI |
GEKOXOQIWMGTAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=CC(=C1)CBr)SC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


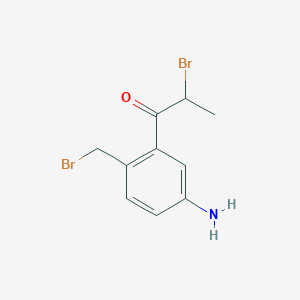
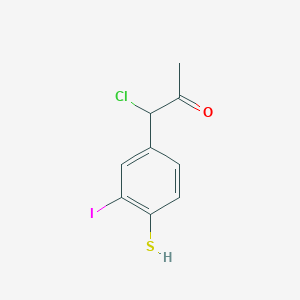
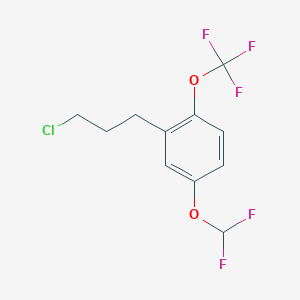
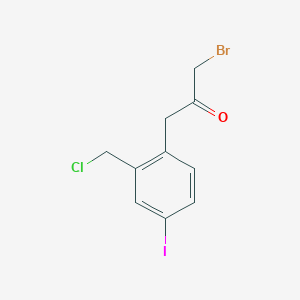
![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide](/img/structure/B14055481.png)

